molecular formula C12H16F3N3 B1598883 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline CAS No. 330796-48-0

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Cat. No. B1598883
CAS RN: 330796-48-0
M. Wt: 259.27 g/mol
InChI Key: PRIMSUJUKMYIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline, also known as 4-Methyl-3-trifluoromethylaniline, is an organic compound belonging to the piperazine family. It is an aromatic compound with a molecular formula of C7H9F3N2. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various organic compounds such as amines and amides.

Scientific Research Applications

Hypoxic-Cytotoxic Agents

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline is utilized in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These compounds exhibit significant biological in vitro activities, particularly as hypoxic-cytotoxic agents. Among various derivatives, those containing the 4-(4-Methylpiperazin-1-yl) aniline structure demonstrated potent and selective characteristics (Ortega et al., 2000).

Catalyzed N-(Cyclo)alkylation Reactions

This compound is also crucial in ruthenium-complex catalyzed N-(cyclo)alkylation reactions of aromatic amines with diols. It facilitates the synthesis of N-(n-hydroxyalkyl)anilines and bioactive arylpiperazines, a process that represents a novel and efficient catalytic route (Koten et al., 1998).

Synthesis of New Amides

In the pharmaceutical sector, 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of new carboxylic acid amides. These amides contain an N-methylpiperazine fragment and are instrumental in the development of various pharmacologically active compounds (Koroleva et al., 2011).

Antimicrobial Activity

This compound is integral in the synthesis of eperezolid-like molecules, which have shown high antimicrobial activity against Mycobacterium smegmatis. The structural diversity of these compounds offers significant potential in the development of new antimicrobial agents (Yolal et al., 2012).

G-Quadruplex Stabilizers in Cancer Therapy

4-(4-Methylpiperazin-1-yl)aniline has been identified as a template for the design of small-molecule G-quadruplex stabilizers. These stabilizers are used in anticancer therapy, particularly for inhibiting the expression of the c-MYC protooncogene (Pomeislová et al., 2020).

Src Kinase Inhibitors

This compound is pivotal in the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. This activity is essential in the development of treatments targeting Src-mediated cell proliferation in various cancers (Boschelli et al., 2001).

Intermediate for Antitumor Agents

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline serves as an intermediate in synthesizing antitumor agents like nilotinib, illustrating its critical role in the development of cancer therapies (Yang Shijing, 2013).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIMSUJUKMYIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424678
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330796-48-0
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 mL of dimethylformamide, 300 mg (1.44 mmol) of 2-fluoro-5-nitrobenzotrifluoride was dissolved, and 287 mg (2.88 mmol) of 4-methylpiperazine and 792 mg (5.76 mmol) of potassium carbonate were added thereto and the mixture solution was heated at 70° C. for three hours with vigorous stirring. After cooling, the reaction solution was poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution, and the obtained organic layer as such was used as a substrate in the subsequent catalytic reduction. To the organic layer, 10 mg of 10% palladium carbon was added and the mixture was stirred at room temperature for 16 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration and the filtrate was concentrated and purified by silica gel column chromatography to obtain 350 mg (94%) of a target product as a brown solid.
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.